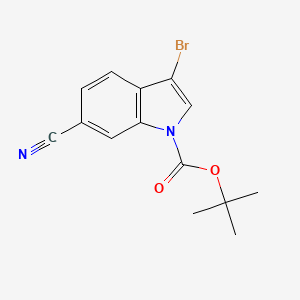

tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate

Description

tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate (CAS No. 2089326-20-3) is a halogenated indole derivative with the molecular formula C₁₄H₁₃BrN₂O₂ and a molecular weight of 321.17 g/mol. The compound features a tert-butyl carbamate group at the 1-position, a bromine atom at the 3-position, and a cyano group at the 6-position of the indole scaffold. This substitution pattern makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting kinase inhibition or antiviral activity .

The compound is stored under dry, sealed conditions at room temperature and requires careful handling due to its reactive functional groups (bromine and cyano). Safety protocols include avoiding inhalation, skin contact, and eye exposure (P270, P280, P305+P351+P338) .

Properties

IUPAC Name |

tert-butyl 3-bromo-6-cyanoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVLHZRNHOGCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination of an indole precursor followed by cyano group introduction and esterification with tert-butyl chloroformate. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution: Formation of 3-substituted indole derivatives.

Reduction: Formation of 3-amino-6-cyano-1H-indole-1-carboxylate.

Oxidation: Formation of oxidized indole derivatives with potential biological activity.

Scientific Research Applications

tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, influencing its biological activity. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-bromo-6-cyano-1H-indole-1-carboxylate are best contextualized by comparing it to analogous tert-butyl indole carboxylates. Below is a detailed analysis of key analogs:

Functional Group Substitution at the 6-Position

Key Observations :

- The cyano group in the target compound enhances electrophilicity at the 6-position, facilitating nucleophilic substitution or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) .

- Hydroxymethyl and formyl analogs () are more polar, influencing solubility and bioavailability. The formyl group is particularly reactive in condensation reactions.

Halogen Variation at the 3-Position

Key Observations :

- Bromine is a standard leaving group for palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) .

- Iodine () offers higher reactivity in Ullmann or Sonogashira couplings but increases molecular weight and cost.

- Fluorine () enhances metabolic stability and lipophilicity, making it valuable in drug design.

Pharmacological Relevance

- The cyano group in the target compound is critical for hydrogen bonding with biological targets, as seen in indole-based HIV-1 fusion inhibitors ().

- Analogs like tert-butyl 6-amino-1H-indole-1-carboxylate () prioritize amine-directed interactions but lack the electrophilic versatility of cyano or halogen groups.

- Hydroxymethyl derivatives () are intermediates for prodrugs or biodegradable linkers in targeted therapies.

Biological Activity

tert-Butyl 3-bromo-6-cyano-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family, characterized by its complex structure and diverse biological activities. The compound's molecular formula is C14H13BrN2O2, with a molar mass of approximately 321.17 g/mol. Its unique functional groups, including a bromine atom and a cyano group, contribute to its chemical reactivity and potential therapeutic applications.

The compound exhibits several notable chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H13BrN2O2 |

| Molar Mass | 321.17 g/mol |

| Density | 1.41 g/cm³ |

| Boiling Point | 433 °C (predicted) |

| Melting Point | Not specified |

These properties facilitate various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, enhancing its versatility in organic synthesis and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of anticancer and antimicrobial research. Preliminary studies suggest that the compound may interact with multiple molecular targets involved in cancer cell signaling pathways.

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies. It is believed to affect cancer cell proliferation through mechanisms such as:

- Inhibition of Cell Growth: Studies have shown that the compound can inhibit the growth of various cancer cell lines, although specific mechanisms remain under investigation.

- Induction of Apoptosis: The presence of the cyano group may enhance its ability to induce programmed cell death in cancer cells.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against a variety of pathogens. For instance:

- Gram-positive Bacteria: It has shown effectiveness against strains such as Staphylococcus aureus.

- Gram-negative Bacteria: Limited studies suggest activity against Escherichia coli and Pseudomonas aeruginosa.

The mechanism by which this compound exerts its biological effects is still being elucidated. Potential mechanisms include:

- Interaction with Proteins: The bromine atom may facilitate binding to specific proteins involved in cell signaling pathways critical for cancer progression.

- Redox Reactions: The cyano group could participate in redox reactions that alter cellular environments, enhancing biological activity.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

- Study on Anticancer Properties:

- Antimicrobial Screening:

Q & A

Basic Question: How can the synthesis of tert-butyl 3-bromo-6-cyano-1H-indole-1-carboxylate be optimized for high yield and purity in academic settings?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with a brominated indole precursor. A plausible route includes:

Halogenation: Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .

Cyanation: Replace a leaving group (e.g., chloride) at the 6-position via nucleophilic substitution with a cyanide source (e.g., CuCN or KCN) .

Protection: Install the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Optimization Tips:

- Use continuous flow reactors to enhance reaction efficiency and reduce by-products .

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Advanced Question: What strategies address regioselectivity challenges during functionalization of the indole ring (e.g., competing reactivity at positions 3 and 6)?

Methodological Answer:

Regioselectivity is influenced by electronic and steric effects:

- Bromine (3-position): Acts as an electron-withdrawing group, directing electrophilic substitutions to the 6-position. Use DFT calculations to predict reactive sites .

- Cyano group (6-position): Enhances electrophilicity at adjacent positions; steric hindrance from the tert-butyl group limits reactivity at position 1 .

Experimental Design: - Perform competitive reactions with model substrates (e.g., tert-butyl 3-bromoindole-1-carboxylate) to map reactivity.

- Use directing groups (e.g., Lewis acids) to bias substitution toward desired positions .

Basic Question: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR:

- ¹³C NMR:

- Carbonyl (C=O) at ~150 ppm.

- Cyano (CN) at ~115 ppm .

- IR:

Advanced Question: What methodologies resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

Discrepancies arise from:

- Catalyst Systems: Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ may alter yields due to ligand steric effects.

- Solvent Choice: THF (85% yield) vs. DMF (78% yield) impacts solubility and side reactions .

Troubleshooting: - Screen catalysts (e.g., XPhos Pd G3) and bases (K₂CO₃ vs. Cs₂CO₃).

- Use high-throughput experimentation (HTE) to identify optimal conditions .

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage: Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

- Decomposition Risks:

Advanced Question: How can computational modeling predict the bioactivity of this compound against kinase targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase).

- QSAR Models: Correlate substituent effects (bromo, cyano) with inhibitory activity .

- Validation: Compare with experimental IC₅₀ values from kinase assays .

Basic Question: What purification challenges arise during scale-up, and how are they mitigated?

Methodological Answer:

- Challenges: Co-eluting by-products (e.g., dehalogenated analogs) in column chromatography.

- Solutions:

Advanced Question: How does the electron-withdrawing cyano group influence cross-coupling reactivity at position 6?

Methodological Answer:

- Electronic Effects: The cyano group increases electrophilicity, facilitating oxidative addition in Pd-catalyzed couplings.

- Case Study: Suzuki-Miyaura coupling with arylboronic acids proceeds faster at position 6 than position 3 .

- Mechanistic Insight: DFT studies show lower activation energy for C6–C bond formation .

Basic Question: What analytical methods quantify trace impurities in this compound?

Methodological Answer:

- HPLC-MS: Detect halogenated side products (e.g., decyano analogs) with a limit of detection (LOD) <0.1%.

- GC-FID: Monitor residual solvents (e.g., DMF) per ICH guidelines .

Advanced Question: How can the cyano group be selectively reduced to an amine without affecting the Boc group?

Methodological Answer:

- Conditions: Use H₂/Raney Ni or LiAlH₄ in THF at 0°C to reduce CN to NH₂.

- Selectivity: The tert-butyl carbamate remains intact due to its stability under mild reducing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.